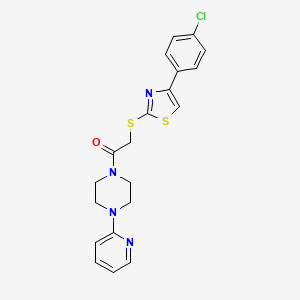

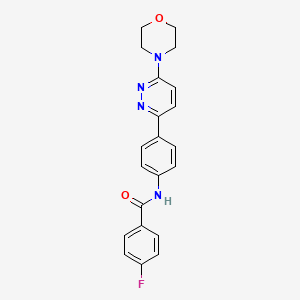

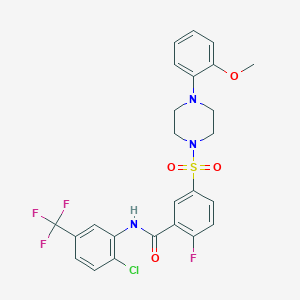

2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in the field of medicine. This compound has been extensively studied for its various biochemical and physiological effects, and its mechanism of action has been the subject of numerous research studies.

科学的研究の応用

Synthesis and Chemical Transformations

One area of research focuses on the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, a process that could be related to the synthesis of 2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide. This involves heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, leading to the formation of various benzoylamino derivatives through reactions with hydrazine hydrate or hydrolysis with aqueous sodium hydroxide (Cucek & Verček, 2008).

Antibacterial Activities

Research into derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, which shares a structural motif with the indolizine compound , shows significant antibacterial activity. This indicates a potential application of 2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide in developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).

Anti-Tuberculosis and Anticancer Activity

The synthesis and biological evaluation of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives, which are structurally similar to the compound , have demonstrated excellent in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities. This suggests a broad spectrum of potential therapeutic applications for similar compounds, supported by molecular docking studies (Mahanthesha, Suresh, & Naik, 2022).

Domino Reaction Synthesis

A novel one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives showcases a method that could potentially be applied to or inspired by the synthesis of 2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide. This methodology emphasizes the efficiency and versatility of synthesizing complex indolizine derivatives without prior activation or modification of the starting materials (Ziyaadini et al., 2011).

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing a variety of changes that result in their diverse biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets and the structure of the indole derivative.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple pathways could be affected . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted.

Result of Action

Given the diverse biological activities associated with indole derivatives, it can be inferred that the compound could have a wide range of effects at the molecular and cellular level .

特性

IUPAC Name |

2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c1-15-12-16(2)14-18(13-15)26-24(29)20-19-10-6-7-11-27(19)22(21(20)25)23(28)17-8-4-3-5-9-17/h3-14H,25H2,1-2H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHXEVHXIVDIFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-benzoyl-N-(3,5-dimethylphenyl)indolizine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-chloro-4-fluorophenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride](/img/structure/B2408292.png)

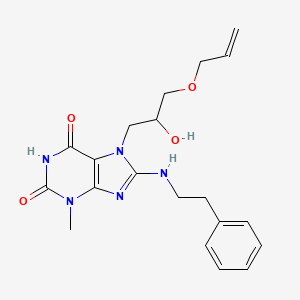

![2,4,6-trimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408296.png)

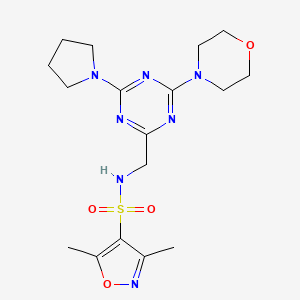

![N-(benzo[d][1,3]dioxol-5-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408298.png)

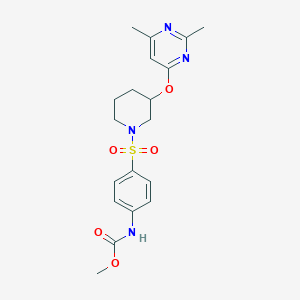

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2408299.png)

![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-ethylphenyl)ethanone](/img/structure/B2408304.png)